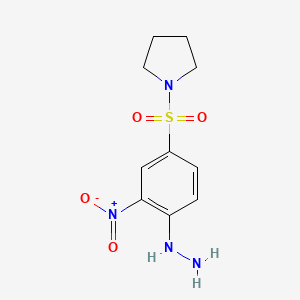
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine is a chemical compound with a molecular weight of 322.77 g/mol and a CAS number of 1210618-41-9 . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Métodos De Preparación
Análisis De Reacciones Químicas
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling.
Comparación Con Compuestos Similares
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine can be compared with similar compounds such as:
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine: Contains a morpholine ring, offering different reactivity and selectivity.
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)azetidine: Features an azetidine ring, providing unique chemical properties.
Actividad Biológica
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the sulfonamide class, characterized by its unique chemical structure which includes a pyrrolidine ring, a hydrazine moiety, and a nitrobenzenesulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for various pharmaceutical agents.
The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine derivatives in the presence of pyrrolidine. The process is monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure optimal yield and purity. Characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and functional groups present in the compound .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, potentially inhibiting their function. Moreover, the nitro group may enhance its biological activity through redox reactions, affecting cellular pathways and signaling mechanisms .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial potential | |
| Sulfonamide derivatives | Antimicrobial | General knowledge |
| Other hydrazine derivatives | Enzyme inhibition | General knowledge |
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research highlights its potential in drug development. For instance, sulfonamide compounds have been extensively studied for their antibacterial properties, leading to the development of various therapeutic agents. The unique combination of functional groups in this compound may offer novel mechanisms for enzyme inhibition or receptor modulation.
Example Study
A study exploring the reactivity of similar compounds found that hydrazine derivatives can effectively inhibit specific enzymes involved in bacterial metabolism. This supports the hypothesis that this compound could exhibit similar inhibitory effects due to its structural attributes .
Propiedades
IUPAC Name |
(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13/h3-4,7,12H,1-2,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCQSRNEQKTHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













